molecular formula C17H15N3O2 B14952730 4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide

4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide

Cat. No.: B14952730
M. Wt: 293.32 g/mol
InChI Key: MWDBAAIZXIODHI-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The quinoline core is then functionalized to introduce the hydroxy and carboxamide groups.

    Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base.

After obtaining the quinoline core, the next step is the introduction of the pyridyl ethyl group. This can be achieved through a nucleophilic substitution reaction where the quinoline derivative reacts with 2-(2-pyridyl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolineamine.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological macromolecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.

    N-(2-pyridyl)amides: These compounds have a similar pyridyl group but differ in the core structure.

Uniqueness

4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide is unique due to the combination of its quinoline core with the pyridyl ethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H15N3O2/c21-16-13-6-1-2-7-15(13)20-11-14(16)17(22)19-10-8-12-5-3-4-9-18-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21)

InChI Key

MWDBAAIZXIODHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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